Dfhbi
Overview
Description
DFHBI, or 3,5-DiFluoro-4-HydroxyBenzylidene Imadazolinone, is a small molecule that resembles the chromophore of green fluorescent protein (GFP) . It is non-fluorescent in solution but emits green fluorescence when bound to the core G-quadruplex of the RNA aptamer Spinach .
Synthesis Analysis
The synthesis of DFHBI derivatives has been studied, with a focus on incorporating linkers such as PEG or benzyl . The mean fluorescence intensity of these derivatives has been measured using flow cytometry .Molecular Structure Analysis
DFHBI is a mimic of the green fluorescent protein (GFP) fluorophore . It exhibits peak excitation maxima of 447 nm and peak fluorescence emission of 501 nm when bound to Spinach2 .Chemical Reactions Analysis
DFHBI becomes fluorescent upon binding to an RNA aptamer, termed Spinach . A significant divergence between absorption and fluorescence excitation spectra of the DFHBI/RNA complex was observed on conditions of saturation at large excess of RNA over DFHBI .Physical And Chemical Properties Analysis
DFHBI has a molecular weight of 252.22 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . It also has a rotatable bond count of 1 .Scientific Research Applications
Metabolic Pathways and Kinetics : DFHBI, used for sensing biological molecules in living systems, is stable in phase I metabolic systems but is converted to its O-glucuronide by mammalian UDP-glucuronosyltransferases (UGTs). This process reduces DFHBI's fluorescence response, making metabolic stability a key area for future imaging applications (He et al., 2020).
Photophysics in RNA Imaging : The Spinach-DFHBI RNA aptamer-fluorogen complex has potential for RNA imaging, but its low fluorescence intensity limits its use. Understanding the photophysics, such as photoconversion and fluorogen dissociation, can improve live-cell RNA imaging applications (Han et al., 2013).
Engineering RNA Sensors : The thermodynamic binding and stability landscapes of DFHBI with the Spinach RNA aptamer have been systematically reconstructed. This information is crucial for engineering more effective in vitro and in vivo sensors (Ketterer et al., 2015).
Photophysical Characterization : Understanding the fluorescence and absorption spectra of DFHBI complexes, especially with RNA aptamers like Baby Spinach, is important for the development of fluorogenic RNA systems for cell imaging (Dao et al., 2021).
Fluorescence Properties in Complex Structures : Studies on the crystal structure and fluorescence properties of the iSpinach aptamer in complex with DFHBI contribute to understanding the function of mutations that improve the folding efficiency and thermal stability of fluorogenic RNA aptamers (Fernández-Millán et al., 2017).
Fluorescent Biosensors for Cancer Cells : The development of genetically encoded fluorescent biosensors, such as RNA mimics of GFP with DFHBI, enables the detection of specific enzymes in cancer cells, providing valuable tools for studying cell biomarkers (Xu et al., 2019).
De Novo Protein Design : DFHBI has been used in the de novo design of β-barrel structures that bind and activate its fluorescence. This approach shows promise for the design of novel ligand-binding proteins and sensors (Dou et al., 2018).
Future Directions
properties
IUPAC Name |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDIJYXDUBFLID-YHYXMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dfhbi |
Citations
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